(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a trifluoromethylphenyl group at position 1, and a hydroxymethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate to yield 3,5-dimethylpyrazole.
Introduction of the Trifluoromethylphenyl Group: The next step involves the introduction of the trifluoromethylphenyl group at position 1 of the pyrazole ring. This can be achieved through a nucleophilic aromatic substitution reaction using a trifluoromethylphenyl halide.
Hydroxymethylation: The final step is the hydroxymethylation of the pyrazole ring at position 4. This can be accomplished using formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, such as in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the trifluoromethyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group, which affects its chemical and biological properties.
Uniqueness
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-6,19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSYBPEDBUXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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